2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene
Overview
Description
2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene is an organic compound characterized by the presence of a chloro group and a tetramethylphenyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene typically involves the reaction of 2,3,5,6-tetramethylbenzyl chloride with a suitable base to form the corresponding alkene. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce production costs. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions, and continuous flow reactors may be used to optimize reaction times and conditions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The propene moiety can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of amines or thioethers.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of the corresponding alkane.
Scientific Research Applications
2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the propene moiety can undergo oxidation or reduction, leading to the formation of reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(2,3,4,5-tetramethylphenyl)-1-propene
- 2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-butene
- 2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene
Uniqueness
2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene is unique due to the specific positioning of the chloro and tetramethylphenyl groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The presence of multiple methyl groups on the phenyl ring also influences its steric and electronic properties, making it a valuable compound for targeted chemical synthesis and research.
Properties
IUPAC Name |
3-(2-chloroprop-2-enyl)-1,2,4,5-tetramethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl/c1-8-6-9(2)12(5)13(11(8)4)7-10(3)14/h6H,3,7H2,1-2,4-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAFXZZYPQLMCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC(=C)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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